molecular formula C20H22O5 B1210878 Cordatolide A CAS No. 98449-39-9

Cordatolide A

Cat. No. B1210878
CAS RN: 98449-39-9
M. Wt: 342.4 g/mol
InChI Key: VFKOXOKVQKGOTG-UVWXRNBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cordatolide A is a natural product found in Calophyllum lanigerum with data available.

Scientific Research Applications

Chemical Composition and Synthesis

Cordatolide A, along with other compounds, has been identified in the twigs of Calophyllum cordato-oblongum. The study by Dharmaratne & Marasinghe (2009) details the presence of cordatolide A and its derivatives in this plant, as well as efforts towards its chemical synthesis. This research enhances the understanding of the chemical composition of Calophyllum species and contributes to the field of natural product chemistry (Dharmaratne & Marasinghe, 2009).

Potential Anti-HIV Properties

Cordatolide A has been studied for its potential anti-HIV properties. A study by Dharmaratne et al. (2002) found that cordatolide A showed inhibitory activity against HIV-1 replication. This study is significant in the context of searching for new anti-HIV agents from natural sources and highlights the potential therapeutic applications of cordatolide A (Dharmaratne et al., 2002).

Contribution to Broader Research Efforts

While the specific role of cordatolide A in broader research contexts, such as in the COVID-19 Open Research Dataset (CORD-19), is not explicitly stated, the inclusion of diverse chemical compounds in such databases indicates the importance of compounds like cordatolide A in contributing to a vast resource of scientific information. The CORD-19 initiative is designed to facilitate research in various fields, including virology and medicinal chemistry, which could indirectly relate to the study of compounds like cordatolide A (Wang et al., 2020).

properties

CAS RN

98449-39-9

Product Name

Cordatolide A

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

(16R,17S,18S)-18-hydroxy-6,10,10,16,17-pentamethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

InChI

InChI=1S/C20H22O5/c1-9-8-13(21)24-19-14(9)18-12(6-7-20(4,5)25-18)17-15(19)16(22)10(2)11(3)23-17/h6-8,10-11,16,22H,1-5H3/t10-,11-,16+/m1/s1

InChI Key

VFKOXOKVQKGOTG-UVWXRNBGSA-N

Isomeric SMILES

C[C@@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C

SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C

Canonical SMILES

CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C

synonyms

cordatolide A
cordatolide A, (10-alpha,11beta,12beta-(-))-isomer
cordatolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
Cordatolide A

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